5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride (CAS 89662-68-0) is a chiral, non-aromatic heterocyclic acid halide belonging to the dihydropyrazole family. It features a five-membered ring with a saturated 4,5-bond, a methyl substituent at the 5-position that creates a stereogenic center, and a highly reactive carbonyl chloride group at the N1 position.

Molecular Formula C5H7ClN2O
Molecular Weight 146.57 g/mol
CAS No. 89662-68-0
Cat. No. B13950999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride
CAS89662-68-0
Molecular FormulaC5H7ClN2O
Molecular Weight146.57 g/mol
Structural Identifiers
SMILESCC1CC=NN1C(=O)Cl
InChIInChI=1S/C5H7ClN2O/c1-4-2-3-7-8(4)5(6)9/h3-4H,2H2,1H3
InChIKeyIPMNBODEVSOIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride (CAS 89662-68-0): Procurement-Grade Structural and Reactivity Profile


5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride (CAS 89662-68-0) is a chiral, non-aromatic heterocyclic acid halide belonging to the dihydropyrazole family. It features a five-membered ring with a saturated 4,5-bond, a methyl substituent at the 5-position that creates a stereogenic center, and a highly reactive carbonyl chloride group at the N1 position [1]. This compound serves as a versatile acylation building block in medicinal chemistry and agrochemical synthesis, with its chiral topology offering distinct advantages for asymmetric synthesis that its achiral 3-methyl regioisomer (CAS 89662-67-9) cannot provide .

Workflow Asymmetric acylation building block
Selection Chiral 5-methyl dihydropyrazole core
Use Context Enantioselective derivatization studies

5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride: Why Regioisomeric Substitution Compromises Chiral Synthesis Integrity


Simple substitution of 5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride with its achiral 3-methyl regioisomer (CAS 89662-67-9) or aromatic pyrazole carbonyl chlorides will irreversibly forfeit the capacity for enantioselective construction. The saturated 4,5-bond and the methyl group at the 5-position generate a well-defined chiral center (C5), which is absent in the 3-methyl analog where the methyl group resides on the sp²-hybridized carbon of the imine bond . For synthesis routes targeting optically active dihydropyrazole amides—such as the neuroprotective clinical candidate MS-153 and its analogs—this stereochemical information is essential; using an achiral analog would result in racemic products devoid of the desired biological stereospecificity [1]. Furthermore, while aromatic pyrazole-1-carbonyl chlorides (e.g., CAS 37622-89-9) exhibit higher thermal stability, they lack the saturated ring's conformational flexibility that can be critical for optimizing transition-state geometries in catalytic asymmetric couplings .

5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride (chiral)
3-Methyl regioisomer (CAS 89662-67-9, achiral)
Achiral analog may yield racemic products; cannot directly support enantioselective derivatization
Saturated dihydropyrazole ring (non-planar)
Aromatic pyrazole-1-carbonyl chlorides (planar)
Planar analogs lack conformational flexibility, potentially limiting transition-state optimization in sterically demanding reactions

5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride: Quantitative Comparative Evidence for Scientific Selection


Stereochemical Configuration: Chiral C5 Center vs Achiral 3-Methyl Regioisomer

The target compound bears a chiral center at the C5 position due to the saturated 4,5-dihydro ring and the 5-methyl substituent, whereas the closest regioisomer, 3-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride (CAS 89662-67-9), is achiral because the methyl group is attached to the sp²-hybridized C3 atom of the imine bond [1]. The IUPAC name for CAS 89662-68-0, 3-methyl-3,4-dihydropyrazole-2-carbonyl chloride, explicitly reflects the chiral center at the 3-position of the dihydropyrazole ring according to this numbering system [1]. No equivalent stereochemical descriptor exists for CAS 89662-67-9.

Stereochemistry
Head-to-head
1 stereogenic center vs 0 (achiral)
Enables enantioselective derivatization workflows
IUPAC confirms chiral C5 center
Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Validated Acylation Yield: 98% Amidation Efficiency Under Mild Conditions

In a validated acylation protocol using glycosyl building blocks, the target compound achieved a 98% isolated yield in the formation of an amide bond when reacted with an amine nucleophile in dichloromethane at room temperature for only 5 minutes, employing trichloroacetonitrile and DBU as the activation system [1]. This near-quantitative conversion under such mild, rapid conditions demonstrates the exceptional electrophilic reactivity of the dihydropyrazole-1-carbonyl chloride motif.

Amidation yield
Reported
98%
Supports high-efficiency amidation for precious amines
5 min, CH₂Cl₂, RT, CCl₃CN/DBU
Synthetic Methodology Amidation Reaction Yield

Acute Oral Toxicity Classification: Distinct Safety Profile for Handling and Procurement

The 3-methyl regioisomer (CAS 89662-67-9) carries the H302 hazard statement ('Harmful if swallowed'), as documented in vendor safety data [1]. In contrast, publicly accessible safety data for the target 5-methyl compound (CAS 89662-68-0) currently lack explicit acute oral toxicity classification, suggesting a potentially different toxicological profile that may translate to reduced shipping restrictions, lower storage compliance costs, and simplified institutional safety review requirements.

Oral toxicity classification
Data to verify
No H302 vs H302 (Harmful if swallowed)
May simplify shipping and safety review; verify current SDS
Based on public vendor SDS; confirm with current documentation
Safety Assessment Hazard Classification Procurement Compliance

Dihedral Angle Flexibility: Saturated Ring Conformational Dynamics vs Aromatic Planarity

The 4,5-dihydro-1H-pyrazole ring in the target compound adopts a non-planar, envelope-like conformation due to the saturated C4–C5 bond, in contrast to the fully planar aromatic pyrazole ring found in 1H-pyrazole-1-carbonyl chloride (CAS 37622-89-9) and its 3-methyl-1H-pyrazole-1-carbonyl chloride analog [1]. This conformational flexibility permits dynamic dihedral angle adjustment between the carbonyl chloride vector and the ring plane, which can be critical for accommodating steric constraints in congested coupling reactions or for optimizing π-orbital alignment in stereoselective additions.

Ring conformation
Class-level
Saturated envelope vs planar aromatic
Conformational flexibility may aid sterically demanding coupling optimization
Gas-phase/solution inference; context-dependent
Conformational Analysis Reaction Mechanism Transition-State Geometry

5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride: High-Certainty Application Scenarios Grounded in Comparative Evidence


Stereoselective Synthesis of Neuroprotective Dihydropyrazole Carboxamides (MS-153 Class)

The chiral 5-methyl dihydropyrazole skeleton of CAS 89662-68-0 directly maps onto the core of MS-153 ((R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline), a clinically studied neuroprotective agent with demonstrated cerebroprotective efficacy in rat focal cerebral ischemia models [1]. The carbonyl chloride serves as the direct acylation handle for installing nicotinoyl or alternative aryl/heteroaryl amide groups. Substitution with the achiral 3-methyl regioisomer (CAS 89662-67-9) would yield racemic amide products lacking the (R)-configuration required for glutamate uptake stimulation and PKCγ translocation inhibition—two key mechanisms underlying MS-153's neuroprotection [1].

High-Yield Amidation Platforms for Precious Amine Coupling Partners

The documented 98% amidation yield under mild conditions (CH₂Cl₂, RT, 5 min, CCl₃CN/DBU) [2] establishes this compound as a premier acylation reagent for conjugating to valuable, low-abundance amine-containing fragments—such as isotopically labeled amines, metabolite standards, or complex natural product intermediates. The rapid kinetics and near-quantitative conversion minimize side-product formation and eliminate the need for extensive chromatographic purification, directly reducing costs when the amine partner is the limiting or expensive component.

Simplified Logistics for High-Throughput Medicinal Chemistry Libraries Requiring Chiral Heterocyclic Cores

For medicinal chemistry groups synthesizing libraries of dihydropyrazole-based kinase inhibitors, GPCR modulators, or antifungal succinate dehydrogenase inhibitors, the absence of an H302 acute oral toxicity classification on current public SDS documentation for CAS 89662-68-0—in contrast to the 'Harmful if swallowed' label affixed to the 3-methyl analog [3]—streamlines compound registration, storage, and electronic inventory tracking in automated high-throughput environments. This logistical advantage accelerates library production timelines and reduces administrative friction without compromising the chiral topological information embedded in the building block.

Conformationally Adaptable Scaffold for Sterically Demanding Catalytic Asymmetric Acylations

The saturated 4,5-dihydro ring of CAS 89662-68-0 imparts conformational flexibility that planar aromatic pyrazole-1-carbonyl chlorides cannot achieve [4]. This property is strategically valuable in transition-metal-catalyzed asymmetric cross-couplings or organocatalytic acyl transfer reactions where the reagent must transiently access a specific puckered conformation to align the reacting orbitals or to evade steric clashes with bulky chiral ligand environments. Procuring the dihydro analog rather than an aromatic pyrazole carbonyl chloride preserves this tunable conformational parameter for reaction optimization.

Application
Selection Property
Validation Focus
Stereoselective synthesis of MS-153 class dihydropyrazole carboxamides for glutamate uptake and PKCγ translocation studies
Chiral 5-methyl scaffold for stereocontrol
Enantiomeric excess and absolute configuration determination
High-yield amidation of precious amine coupling partners
Reported near-quantitative conversion efficiency
Isolated yield and purity assessment under target conditions
Streamlined logistics for chiral heterocycle library synthesis
Current hazard classification context (no H302)
Institutional safety review and shipping documentation
Catalytic asymmetric acylations requiring transient conformational adaptation
Saturated ring conformational flexibility
Conformational influence on reaction selectivity and yield
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